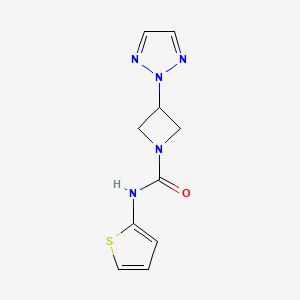
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C10H11N5OS and its molecular weight is 249.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a unique combination of structural elements:
- Azetidine Ring : Contributes to the compound's ability to interact with biological targets.
- Thiophene Moiety : Enhances the chemical reactivity and potential biological interactions.
- 1,2,3-Triazole Unit : Known for its stability and ability to form hydrogen bonds with biological macromolecules.
The molecular formula is C₁₃H₁₃N₅O₂S, with a molecular weight of approximately 273.33 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings are associated with various biological activities, including:
- Antimicrobial Properties : Triazoles have been shown to inhibit the growth of bacteria and fungi.
- Anticancer Activity : Similar compounds have demonstrated potential as inhibitors for cancer-related pathways. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating p53 and caspase pathways .
Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways relevant to diseases like cancer.
Biological Activity Data
The following table summarizes findings from various studies regarding the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity | IC₅₀ Values |
|---|---|---|---|
| This compound | Azetidine + Thiophene + Triazole | Antimicrobial, Anticancer | Not specified |
| 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide | Azetidine + Triazole | Antimicrobial | 10.38 µM |
| 4-phenyl-1H-1,2,3-triazole derivatives | Triazole + Phenyl | Antifungal | Varies |
Case Studies and Research Findings
- Anticancer Studies : In vitro evaluations have shown that derivatives similar to N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine can significantly inhibit cancer cell proliferation. For example, compounds exhibiting IC₅₀ values in the micromolar range have been reported against various cancer cell lines including MCF7 and HeLa .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. Preliminary results indicate that it may selectively inhibit certain carbonic anhydrases involved in tumor growth .
科学的研究の応用
Medicinal Chemistry
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide shows promise as a lead compound in drug development due to its potential pharmacological activities:
- Antimicrobial Activity : Compounds containing the triazole ring are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The triazole unit enhances binding to microbial enzymes, disrupting their function.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression. Molecular docking studies reveal interactions with targets like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Agrochemicals
The unique properties of this compound make it suitable for applications in agrochemicals:
- Pesticidal Activity : The compound's ability to interact with biological systems suggests potential use as a pesticide or herbicide. Its structural components may enhance efficacy against pests while minimizing environmental impact.
Materials Science
The compound's chemical characteristics allow for exploration in materials science:
- Polymer Chemistry : Due to its reactivity, this compound can be utilized in the synthesis of functional polymers or nanomaterials with specific properties for electronic or photonic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:
特性
IUPAC Name |
N-thiophen-2-yl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c16-10(13-9-2-1-5-17-9)14-6-8(7-14)15-11-3-4-12-15/h1-5,8H,6-7H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFVCYILVEPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













